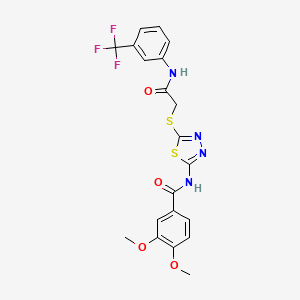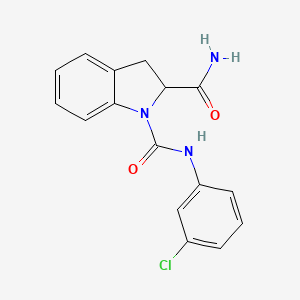![molecular formula C11H13F2N3O2 B2920738 (5R,7S)-5-Cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 2187426-84-0](/img/structure/B2920738.png)
(5R,7S)-5-Cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R,7S)-5-Cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H13F2N3O2 and its molecular weight is 257.241. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Regioselective Synthesis
One approach to studying compounds in the pyrazolo[1,5-a]pyrimidine family involves regioselective synthesis techniques. For instance, research has demonstrated the ability to selectively synthesize 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, indicating a flexible framework for modifying the chemical structure for varied applications (Drev et al., 2014).
Multicomponent Condensations
Multicomponent reactions involving pyrazoles and other reactants under different conditions have been studied to create new heterocyclic compounds. These reactions showcase the versatility of pyrazolo[1,5-a]pyrimidines in synthesizing complex molecules with potential pharmacological applications (Muravyova et al., 2009).
Potential Applications
Drug Design and Synthesis
Compounds with the pyrazolo[1,5-a]pyrimidine core have been explored for their therapeutic potentials in drug design. The synthesis of novel pyrazole- and pyrimidine-based derivatives highlights ongoing efforts to develop new pharmaceuticals, particularly in the context of AIDS chemotherapy and other disease targets (Ajani et al., 2019).
Biological Activities and Bioassays
Explorations into the biological activities of pyrazolo[1,5-a]pyrimidines have been conducted, with studies revealing moderate herbicidal activity among synthesized compounds. This suggests potential agricultural applications for this chemical class (Wen et al., 2005).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Phosphoinositide 3-kinase delta (PI3Kδ) . PI3Kδ is a lipid kinase and a member of the PI3K family, which plays a crucial role in vital cellular processes such as cell proliferation, growth, migration, and cytokine production .
Mode of Action
Inhibition of PI3Kδ can lead to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3Kδ activity, which is a critical secondary messenger in numerous cellular processes .
Biochemical Pathways
The inhibition of PI3Kδ affects the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, cell survival, and protein synthesis . By inhibiting PI3Kδ, the compound can potentially disrupt these processes, leading to a decrease in cell proliferation and survival, particularly in cells where PI3Kδ is overexpressed or hyperactive .
Pharmacokinetics
The compound’s difluoromethyl group might enhance its metabolic stability, as difluoromethylation is known to improve the metabolic stability of pharmaceutical compounds .
Result of Action
The inhibition of PI3Kδ by the compound can lead to a decrease in cell proliferation and survival, particularly in cells where PI3Kδ is overexpressed or hyperactive . This could potentially be beneficial in the treatment of diseases characterized by overactive PI3Kδ, such as certain types of cancer or inflammatory and autoimmune diseases .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the reaction medium can affect the rate of the Dimroth rearrangement, a chemical process that might be involved in the compound’s synthesis . Additionally, the presence of electron-withdrawing groups can facilitate the opening of the heterocyclic ring, potentially affecting the compound’s interaction with its target .
Propiedades
IUPAC Name |
(5R,7S)-5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N3O2/c12-9(13)8-3-7(5-1-2-5)15-10-6(11(17)18)4-14-16(8)10/h4-5,7-9,15H,1-3H2,(H,17,18)/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJDIIXPGRVWIO-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(N3C(=C(C=N3)C(=O)O)N2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H]2C[C@H](N3C(=C(C=N3)C(=O)O)N2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-8-methyl-2-phenyl-N-(4-(trifluoromethyl)benzylidene)-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2920655.png)
![2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(4-methoxyphenyl)acetamide](/img/structure/B2920656.png)
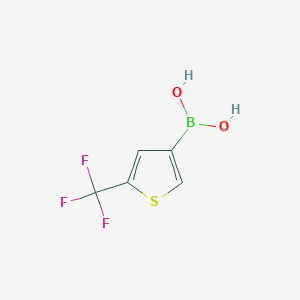
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2920660.png)
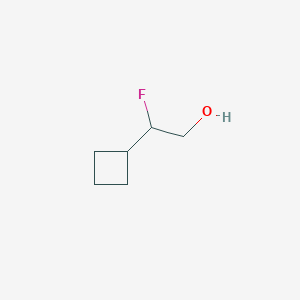
![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-6-oxopyridine-3-carboxylic acid](/img/structure/B2920662.png)
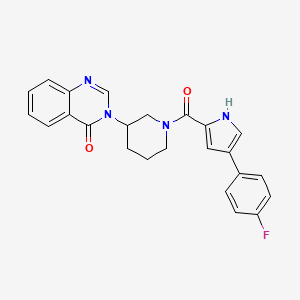
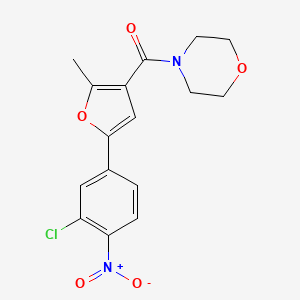
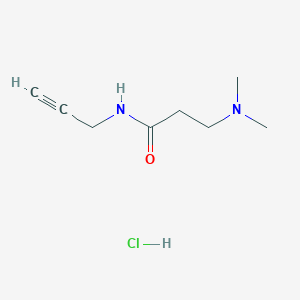
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2920667.png)
![3-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2920669.png)
